molecular formula C14H20 B3207818 4-(4-Tert-butylphenyl)-1-butene CAS No. 1049130-91-7

4-(4-Tert-butylphenyl)-1-butene

Cat. No.: B3207818
CAS No.: 1049130-91-7
M. Wt: 188.31 g/mol
InChI Key: GIWBANAGGDSFOG-UHFFFAOYSA-N
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Description

4-(4-Tert-butylphenyl)-1-butene is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a butene chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Scientific Research Applications

4-(4-Tert-butylphenyl)-1-butene has several applications in scientific research:

Safety and Hazards

The safety data sheet for 4-tert-Butylphenol, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It causes skin irritation, serious eye damage, and is suspected of damaging fertility. It is also very toxic to aquatic life with long-lasting effects .

Future Directions

A study on 2,4-Ditert butyl phenol, a related compound, suggests that it has potential medicinal properties and effectiveness against cancer cells. Further investigation and exploration of its potential in cancer research could contribute to its potential application as a novel therapeutic agent in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Tert-butylphenyl)-1-butene typically involves the alkylation of 4-tert-butylphenol with 1-butene. The reaction is usually carried out in the presence of a strong acid catalyst such as trifluoromethanesulfonic acid (TfOH) at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar alkylation processes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of optimized reaction conditions, including temperature control and catalyst concentration, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

4-(4-Tert-butylphenyl)-1-butene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenol: Shares the tert-butylphenyl structure but lacks the butene chain.

    4-tert-Butylbenzene: Similar structure but without the hydroxyl group present in phenol derivatives.

    4-tert-Butylcyclohexanol: A hydrogenated derivative of 4-tert-butylphenol.

Properties

IUPAC Name

1-but-3-enyl-4-tert-butylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20/c1-5-6-7-12-8-10-13(11-9-12)14(2,3)4/h5,8-11H,1,6-7H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIWBANAGGDSFOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Compound I-2 can also be prepared by reacting 1-bromomethyl-4-(1,1-dimethylethyl)benzene with the Grignard reagent prepared from from 3-bromo-1-propene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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